molecular formula C16H22BF3O3 B14763716 2-(2-Isopropoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-Isopropoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14763716
M. Wt: 330.2 g/mol
InChI Key: HMSKDRSHOXNLFW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Isopropoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-(2-Isopropoxy-5-(trifluoromethyl)phenyl)boronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under inert atmosphere conditions to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Isopropoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Protodeboronation: Common reagents include acids (e.g., HCl) or other proton sources.

Major Products Formed

Mechanism of Action

The primary mechanism of action for 2-(2-Isopropoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the transmetalation step, where the boron atom transfers its organic group to the palladium catalyst. This step is followed by reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium catalyst .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Isopropoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stability and reactivity in Suzuki-Miyaura coupling reactions. The presence of the trifluoromethyl group enhances its reactivity, making it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C16H22BF3O3

Molecular Weight

330.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[2-propan-2-yloxy-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C16H22BF3O3/c1-10(2)21-13-8-7-11(16(18,19)20)9-12(13)17-22-14(3,4)15(5,6)23-17/h7-10H,1-6H3

InChI Key

HMSKDRSHOXNLFW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(F)(F)F)OC(C)C

Origin of Product

United States

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